molecular formula C9H8BrFN2 B8129494 6-Bromo-1-ethyl-5-fluorobenzimidazole

6-Bromo-1-ethyl-5-fluorobenzimidazole

Cat. No.: B8129494
M. Wt: 243.08 g/mol
InChI Key: IDOCGMQQCDGYRP-UHFFFAOYSA-N
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Description

6-Bromo-1-ethyl-5-fluorobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-ethyl-5-fluorobenzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-1H-benzimidazole and ethyl bromide.

    Ethylation: The ethyl group is introduced at the 1-position through an alkylation reaction using ethyl bromide in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-ethyl-5-fluorobenzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, thiourea, or alkoxides in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted benzimidazole derivatives with various functional groups.
  • N-oxides and amines as oxidation and reduction products, respectively.
  • Biaryl compounds from coupling reactions.

Scientific Research Applications

6-Bromo-1-ethyl-5-fluorobenzimidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with anticancer, antiviral, and antimicrobial activities.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, providing insights into its mechanism of action.

    Material Science: It is used in the development of functional materials, including organic semiconductors and dyes for solar cells.

    Chemical Biology: The compound serves as a probe in chemical biology studies to investigate cellular processes and pathways.

Mechanism of Action

The mechanism of action of 6-Bromo-1-ethyl-5-fluorobenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    6-Bromo-1-ethylbenzimidazole: Lacks the fluorine substituent, which may affect its biological activity and chemical properties.

    5-Fluoro-1-ethylbenzimidazole: Lacks the bromine substituent, which may influence its reactivity and interactions with molecular targets.

    6-Bromo-1-methyl-5-fluorobenzimidazole: Contains a methyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.

Uniqueness: 6-Bromo-1-ethyl-5-fluorobenzimidazole is unique due to the combined presence of bromine, ethyl, and fluorine substituents on the benzimidazole ring

Properties

IUPAC Name

6-bromo-1-ethyl-5-fluorobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFN2/c1-2-13-5-12-8-4-7(11)6(10)3-9(8)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOCGMQQCDGYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=CC(=C(C=C21)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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